molecular formula C10H11IN2O3S B6973305 1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide

1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide

Cat. No.: B6973305
M. Wt: 366.18 g/mol
InChI Key: SPPFRDLKPQVAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in drug design.

Preparation Methods

The synthesis of 1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

    Introduction of the sulfonylamino group: This step involves the reaction of the cyclopropane intermediate with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the iodophenyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an iodophenyl boronic acid derivative.

Chemical Reactions Analysis

1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, as an NLRP3 inflammasome inhibitor, the compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory response . This inhibition can reduce the production of pro-inflammatory cytokines like interleukin-1β.

Comparison with Similar Compounds

1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide can be compared to other sulfonylamino cyclopropane derivatives:

The uniqueness of this compound lies in its iodophenyl group, which can enhance its reactivity and binding affinity to specific molecular targets.

Properties

IUPAC Name

1-[(3-iodophenyl)sulfonylamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O3S/c11-7-2-1-3-8(6-7)17(15,16)13-10(4-5-10)9(12)14/h1-3,6,13H,4-5H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPFRDLKPQVAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)NS(=O)(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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